Hexokinase Substrate Kinetics vs. Fructose
1-Deoxyfructose serves as a low-efficiency substrate for hexokinases, exhibiting markedly reduced affinity and catalytic turnover relative to the natural substrate D-fructose. For yeast hexokinase, the Km for 1-deoxyfructose is 614 mM with a maximal velocity of 2% of that obtained with fructose. For muscle hexokinase, the Km is 280 mM with a maximal velocity of 5% of the fructose baseline [1]. This kinetic profile contrasts sharply with 2-deoxyglucose, which is efficiently phosphorylated by hexokinase and subsequently trapped intracellularly, leading to its potent glycolytic inhibition and documented toxicity [2].
| Evidence Dimension | Hexokinase substrate kinetics (affinity and catalytic efficiency) |
|---|---|
| Target Compound Data | Yeast hexokinase: Km = 614 mM, Vmax = 2% of fructose; Muscle hexokinase: Km = 280 mM, Vmax = 5% of fructose |
| Comparator Or Baseline | D-Fructose (natural substrate): baseline Vmax defined as 100% |
| Quantified Difference | Vmax reduced by 98% (yeast) and 95% (muscle); Km increased >200-fold relative to fructose (typical Km ~1-2 mM) |
| Conditions | In vitro enzymatic assay with purified yeast hexokinase and muscle hexokinase preparations |
Why This Matters
This kinetic profile identifies 1-deoxyfructose as a poor hexokinase substrate, making it unsuitable for applications requiring efficient glycolytic entry but ideal for studies where minimal metabolic interference with hexokinase-dependent pathways is required.
- [1] Dills WL Jr, Meyer WL. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Biochemistry. 1976 Oct 5;15(20):4506-12. View Source
- [2] Dills WL Jr, Meyer WL. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-minnitol as antimetabolites. Biochemistry. 1976 Oct 5;15(20):4506-12. (2-deoxyglucose toxicity comparison). View Source
